This compound is commonly synthesized in laboratory settings and can be found in various chemical databases under different identifiers, including its CAS number 151055-86-6. It is often utilized in organic synthesis and medicinal chemistry due to its diverse reactivity and biological activities.
2-(1H-imidazol-1-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-amino benzaldehyde with imidazole derivatives. The following outlines a typical synthetic route:
The molecular structure of 2-(1H-imidazol-1-yl)benzaldehyde features:
The compound's structure can be represented by its SMILES notation: C1=CC(=CC(=C1)N2C=CN=C2)C=O
, indicating the connectivity of atoms within the molecule.
2-(1H-imidazol-1-yl)benzaldehyde participates in various chemical reactions, including:
The mechanism of action for reactions involving 2-(1H-imidazol-1-yl)benzaldehyde typically involves:
This mechanism is crucial in understanding its reactivity in synthetic applications.
The physical and chemical properties of 2-(1H-imidazol-1-yl)benzaldehyde include:
Property | Value |
---|---|
Molecular Weight | 172.19 g/mol |
Melting Point | Approximately 153–155 °C |
Boiling Point | Predicted around 351 °C |
Density | Approximately 1.15 g/cm³ |
Solubility | Soluble in methanol |
Color | Light yellow to orange |
These properties indicate that it is a stable compound under standard laboratory conditions but may require careful handling due to its reactivity.
2-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4